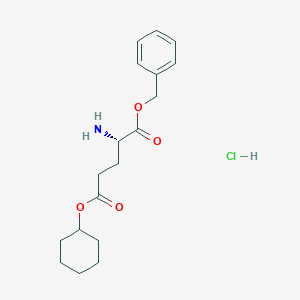

H-Glu(OcHex)-OBzl.HCl

Description

Nomenclature and Structural Significance of Protecting Groups within H-Glu(OcHex)-OBzl.HCl

The name this compound systematically describes its chemical structure, with each component conveying a specific function in the context of peptide synthesis. peptide.com

The Free N-terminus (H-) and its Implications for Coupling Reactions

The "H-" prefix indicates that the α-amino group is unprotected, existing as a free amine (or, more accurately in this case, its protonated ammonium (B1175870) salt). This is the reactive site that will participate in peptide bond formation. During a synthesis cycle, this free amino group acts as a nucleophile, attacking the activated carboxyl group of the next amino acid to be added to the peptide chain, thereby elongating the sequence. gcwgandhinagar.com

The Gamma-Carboxyl Protecting Group: Cyclohexyl Ester (OcHex)

The side-chain γ-carboxyl group of the glutamic acid residue is protected as a cyclohexyl ester (OcHex). The selection of this group is strategic. Cyclohexyl esters are notably stable and can prevent undesirable intramolecular side reactions, such as the cyclization of N-terminal glutamic acid residues to form pyroglutamate (B8496135), a reaction that can terminate peptide chain growth. peptide.com In the context of the Boc/Bzl strategy, the OcHex group is considered a "permanent" protecting group, as it is stable to the mildly acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove the temporary Boc protecting group from the N-terminus in each cycle. peptide.comcreative-peptides.com Its removal typically requires stronger acidic conditions, often involving hydrogen fluoride (B91410) (HF), which is used at the final step to cleave the completed peptide from its solid support and remove all side-chain protecting groups simultaneously.

The Alpha-Carboxyl Protecting Group: Benzyl (B1604629) Ester (OBzl)

The α-carboxyl group is protected as a benzyl ester (OBzl). This group serves as a semi-permanent protecting group, particularly in solution-phase synthesis or for creating specific peptide fragments. gcwgandhinagar.comvaia.com Benzyl esters are stable to the conditions used for many coupling reactions and are also resistant to the mild acids used for Boc-group removal. peptide.com However, the benzyl group can be cleaved under neutral conditions via catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst). wikipedia.orgvaia.com This orthogonality is crucial; it allows for the deprotection of the α-carboxyl group while the γ-carboxyl (OcHex) and other acid-sensitive groups remain intact. This enables the fragment to be used as a building block itself, where its newly freed carboxyl group can be activated and coupled to the amino group of another residue or peptide. jst.go.jp

| Protecting Group | Abbreviation | Typical Location on Glu | Cleavage Conditions | Orthogonality Notes |

| Cyclohexyl Ester | OcHex | γ-Carboxyl (Side Chain) | Strong acid (e.g., HF) | Stable to TFA (used for Boc removal) and hydrogenolysis. peptide.com |

| Benzyl Ester | OBzl | α-Carboxyl or γ-Carboxyl | Catalytic Hydrogenolysis (H₂/Pd) | Stable to TFA (Boc removal) and mild base (Fmoc removal). vaia.com |

| tert-Butyl Ester | OtBu | γ-Carboxyl (Side Chain) | Moderate acid (e.g., TFA) | Used in Fmoc strategy; cleaved under conditions that remove Boc. peptide.com |

The Hydrochloride Salt (-HCl) and its Role in Compound Stability and Reactivity

The compound is supplied as a hydrochloride (-HCl) salt. This is a common practice for amino acid esters with a free amino group. wikipedia.org The hydrochloric acid protonates the nucleophilic α-amino group, forming a more stable and crystalline ammonium salt. This has several advantages:

Enhanced Stability: The salt form increases the compound's shelf-life by preventing the free amine from participating in unwanted side reactions or degradation. wikipedia.orgquora.com

Improved Handling: Hydrochloride salts are typically non-hygroscopic, free-flowing solids that are easier to handle and weigh accurately than the often-oily free amine forms.

Suppressed Reactivity: By protonating the amine, its nucleophilicity is temporarily neutralized, preventing premature reactions. wikipedia.org Before the coupling step in peptide synthesis, a non-nucleophilic base (such as diisopropylethylamine, DIEA) is added to the reaction mixture to neutralize the hydrochloride salt, liberating the free amine to react as intended. acs.orgtandfonline.com

Historical Development and Evolution of Glutamic Acid Derivatives in Chemical Peptide Synthesis

The need for specific glutamic acid derivatives like this compound is a direct result of the evolution of peptide synthesis methodology over the last century.

Early efforts by pioneers like Emil Fischer at the beginning of the 20th century highlighted the fundamental challenge of controlling regioselectivity in reactions involving amino acids. scispace.com However, it was the work of Max Bergmann and Leonidas Zervas in 1932, with their introduction of the benzyloxycarbonyl (Z or Cbz) group, that marked the dawn of modern protecting group chemistry. scispace.com The Z group could protect an amino group and then be removed by catalytic hydrogenation, providing a reliable method for controlled peptide bond formation.

As chemists began to synthesize more complex peptides, the problem of protecting the reactive side chains of amino acids like glutamic acid became apparent. Initially, simple methyl or ethyl esters were used, but their removal often required harsh saponification (basic) conditions that could damage the peptide backbone. The introduction of the benzyl ester (OBzl) as a side-chain protecting group was a significant advancement, as it could be removed by the milder conditions of hydrogenolysis. gcwgandhinagar.comnih.gov This formed the basis of the widely used Boc/Bzl orthogonal protection strategy, where the temporary N-terminal Boc group is removed with mild acid, and the "permanent" benzyl-based side-chain groups are removed at the end with stronger reagents or hydrogenolysis. scispace.com

However, chemists observed that even with side-chain protection, glutamic acid residues could cause problems, particularly aspartimide formation or pyroglutamate formation at the N-terminus. peptide.com This led to the exploration of bulkier ester groups for side-chain protection. The cyclohexyl (OcHex) and later the tert-butyl (OtBu) esters were found to be effective at minimizing these side reactions due to steric hindrance. peptide.com The development of derivatives like Boc-Glu(OcHex)-OH and its counterparts became essential for the successful synthesis of glutamic acid-containing peptides, especially within the Boc/Bzl solid-phase peptide synthesis (SPPS) framework. creative-peptides.comtandfonline.com The reagent this compound represents a sophisticated building block derived from this lineage, designed for specific fragment condensation strategies where differential protection of the two carboxyl groups is required.

Properties

CAS No. |

1313054-83-9 |

|---|---|

Molecular Formula |

C18H26ClNO4 |

Molecular Weight |

355.9 g/mol |

IUPAC Name |

1-O-benzyl 5-O-cyclohexyl (2S)-2-aminopentanedioate;hydrochloride |

InChI |

InChI=1S/C18H25NO4.ClH/c19-16(18(21)22-13-14-7-3-1-4-8-14)11-12-17(20)23-15-9-5-2-6-10-15;/h1,3-4,7-8,15-16H,2,5-6,9-13,19H2;1H/t16-;/m0./s1 |

InChI Key |

AEWPRMKIGJAISP-NTISSMGPSA-N |

Isomeric SMILES |

C1CCC(CC1)OC(=O)CC[C@@H](C(=O)OCC2=CC=CC=C2)N.Cl |

Canonical SMILES |

C1CCC(CC1)OC(=O)CCC(C(=O)OCC2=CC=CC=C2)N.Cl |

Origin of Product |

United States |

Strategic Deployment of H Glu Ochex Obzl.hcl in Chemical Peptide Synthesis Methodologies

Integration within Solid-Phase Peptide Synthesis (SPPS) Regimes

Role and Advantages in tert-Butyloxycarbonyl (Boc) Chemistry SPPS

In Boc-based SPPS, the temporary Nα-Boc protecting group is removed at each cycle using a moderately strong acid, typically trifluoroacetic acid (TFA). The permanent side-chain protecting groups must remain stable under these conditions and are only removed at the end of the synthesis during the final cleavage from the resin, which employs a very strong acid like hydrogen fluoride (B91410) (HF).

The H-Glu(OcHex)-OBzl.HCl derivative, or more commonly its Nα-Boc protected form, Boc-Glu(OcHex)-OH, is particularly well-suited for this strategy. The primary role of the γ-cyclohexyl ester is to prevent a significant side reaction: the formation of pyroglutamate (B8496135). This intramolecular cyclization can occur with N-terminal glutamic acid residues, leading to chain termination. mesalabs.comnih.gov The steric bulk of the cyclohexyl group provides a significant advantage over the more traditional benzyl (B1604629) ester (OBzl) side-chain protection by effectively suppressing this unwanted cyclization. nih.gov

The cyclohexyl ester is highly stable to the repetitive TFA treatments required for Nα-Boc group removal throughout the synthesis. researchgate.net It is then quantitatively cleaved during the final deprotection step with HF, ensuring the integrity of the glutamic acid residue in the final peptide. researchgate.net This stability makes it a preferred choice for the synthesis of long peptides where residues are exposed to numerous deprotection cycles. nih.gov

Key Advantages of OcHex Protection in Boc-SPPS:

Suppression of Side Reactions: Significantly minimizes the formation of pyroglutamate from N-terminal Glu residues. nih.gov

High Acid Stability: The cyclohexyl ester is robust and stable to the repeated cycles of TFA treatment used for Boc deprotection. researchgate.net

Compatibility: Fully compatible with the final HF cleavage conditions used in Boc-SPPS to deprotect the side chain and release the peptide from the resin. researchgate.net

Comparative Analysis with 9-Fluorenylmethoxycarbonyl (Fmoc) Chemistry for Glutamic Acid Protection in SPPS

Fmoc chemistry represents an orthogonal approach to Boc chemistry. In this strategy, the Nα-Fmoc group is removed by a base, typically a solution of piperidine (B6355638) in an organic solvent, while the side-chain protecting groups are acid-labile, usually based on a tert-butyl (tBu) group. These tBu-based groups are removed concurrently with peptide cleavage from the resin using a strong acid cocktail, most commonly TFA-based. peptide.com

For glutamic acid in Fmoc-SPPS, the standard side-chain protection is the tert-butyl ester (OtBu), as seen in the reagent Fmoc-Glu(OtBu)-OH. iris-biotech.de The use of a cyclohexyl ester is generally not compatible with the standard Fmoc strategy because the final TFA cleavage conditions are not strong enough to efficiently remove the OcHex group, which typically requires HF.

The following table provides a comparative analysis of the two strategies for glutamic acid protection.

| Feature | Boc Chemistry with γ-Cyclohexyl Ester (OcHex) | Fmoc Chemistry with γ-tert-Butyl Ester (OtBu) |

|---|---|---|

| Nα-Protecting Group | Boc (tert-Butyloxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |

| Nα-Deprotection Condition | Acidic (e.g., 50% TFA in DCM) | Basic (e.g., 20% Piperidine in DMF) |

| Glu Side-Chain Protection | Cyclohexyl ester (OcHex) | tert-Butyl ester (OtBu) |

| Side-Chain Stability | Stable to repetitive TFA treatment | Stable to repetitive piperidine treatment |

| Key Advantage | Excellent suppression of pyroglutamate formation due to steric hindrance | Milder overall cleavage conditions; avoids use of HF |

| Final Cleavage/Deprotection | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA with scavengers) thermofisher.com |

| Orthogonality | Considered "quasi-orthogonal" as both groups are acid-labile but require different acid strengths | Fully orthogonal (base-labile Nα-group, acid-labile side-chain group) peptide.com |

Utilization in Solution-Phase Peptide Synthesis Methodologies

Before the widespread adoption of SPPS, peptides were synthesized entirely in solution, a method now often referred to as liquid-phase peptide synthesis (LPPS). researchgate.net While more labor-intensive for long peptides, solution-phase synthesis remains highly relevant for the large-scale production of short peptides and for the synthesis of peptide fragments for convergent strategies.

In this methodology, this compound is an ideal starting material or intermediate. The synthesis proceeds by coupling the free N-terminus of one amino acid derivative with the activated C-terminus of another. The use of protecting groups is essential to prevent unwanted side reactions and polymerization. iris-biotech.de

This compound provides two key protections:

γ-Cyclohexyl Ester (OcHex): Protects the side-chain carboxyl group, preventing it from participating in coupling reactions. Its stability is an asset during the various coupling and deprotection steps in a multi-step solution synthesis.

α-Benzyl Ester (OBzl): Protects the C-terminal carboxyl group. The benzyl ester is a widely used C-terminal protecting group in solution-phase synthesis due to its stability under many reaction conditions and the fact that it can be removed under mild, non-acidic conditions via catalytic hydrogenolysis (H₂/Pd). iris-biotech.deresearchgate.net This deprotection method is orthogonal to many other protecting groups, including the acid-labile OcHex group.

A typical use-case would involve coupling the free amino group of this compound with the activated C-terminus of an N-protected amino acid. After the coupling, the N-terminal protecting group of the resulting dipeptide can be removed to allow for further elongation of the peptide chain.

Application in Fragment Condensation Strategies for Polypeptide Assembly

For the synthesis of very long polypeptides or small proteins, a convergent approach known as fragment condensation is often employed. This strategy involves the separate synthesis of several protected peptide fragments, which are then coupled together in solution or on a solid support to form the final, full-length polypeptide. explorationpub.com This approach can overcome challenges associated with aggregation and declining yields during long, stepwise syntheses.

This compound is a valuable tool for preparing such protected fragments. A peptide fragment can be synthesized, for instance via solution-phase methods, culminating in a sequence with a C-terminal Glu(OcHex)-OBzl moiety. The benzyl ester at the C-terminus is particularly strategic for fragment condensation.

The C-terminal benzyl ester can be converted into a peptide hydrazide by treatment with hydrazine. This peptide hydrazide can then be transformed into a reactive peptidyl azide (B81097), which couples efficiently and with low risk of racemization to the N-terminus of another peptide fragment. The cyclohexyl ester protecting the glutamic acid side chain is stable to the conditions required for hydrazide formation and subsequent azide coupling, preserving the integrity of the side chain throughout the fragment condensation process.

Alternatively, for a final fragment coupling, the C-terminal benzyl ester can be removed by hydrogenolysis to reveal a free carboxylic acid, which is then activated for coupling with the free amino group of another fragment. The stability of the OcHex group to hydrogenolysis ensures that only the C-terminal is deprotected, maintaining the crucial orthogonal protection scheme required for a successful and specific fragment condensation.

Protecting Group Chemistry and Orthogonality Principles Relevant to H Glu Ochex Obzl.hcl

The Role of the Cyclohexyl Ester (OcHex) in Gamma-Carboxyl Protection of Glutamic Acid

The γ-carboxyl group of glutamic acid is a reactive functionality that requires protection to prevent side reactions during peptide coupling steps. creative-peptides.com The cyclohexyl ester (OcHex) serves as a "permanent" or side-chain protecting group, intended to remain in place throughout the chain assembly and be removed only during the final cleavage step. thermofisher.com Its primary role is to mask the acidity and nucleophilicity of the side-chain carboxylate, thereby preventing incorrect peptide bond formation or other modifications.

The efficacy of a permanent protecting group is defined by its stability under the conditions required for the repeated removal of the temporary N-terminal protecting group. The OcHex group exhibits remarkable stability under a range of conditions commonly used in both Boc and Fmoc-based synthesis strategies.

Specifically, the O-cyclohexyl group is stable to the moderately acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid, TFA) and the basic conditions used for Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF). It is also resistant to catalytic hydrogenation, a method often used to remove benzyl-based protecting groups. This broad stability ensures the integrity of the glutamic acid side chain during the incremental assembly of the peptide.

| Condition | Reagent(s) | Stability of OcHex Group |

| Boc Deprotection | Trifluoroacetic Acid (TFA) | Stable |

| Fmoc Deprotection | 20% Piperidine in DMF | Stable |

| Catalytic Hydrogenation | H₂/Pd-C | Stable |

| Strong Acid Cleavage | HF, TFMSA | Labile (Cleaved) peptide.com |

This table summarizes the stability of the cyclohexyl ester protecting group under common reaction conditions in peptide synthesis.

In the context of Boc-based solid-phase synthesis, benzyl (B1604629) esters are frequently used to protect the side chains of aspartic and glutamic acid. However, this can lead to undesirable side reactions. peptide.com One significant issue is the potential for cyclization. For glutamic acid residues, particularly at the N-terminus, there is a risk of forming pyroglutamate (B8496135). For aspartic acid, cyclization can lead to aminosuccinimide intermediates, which can reopen to yield a mixture of the desired α-peptide and an undesired β-peptide isomer. peptide.com The use of cyclohexyl esters instead of benzyl esters has been shown to minimize these undesired cyclizations, offering a cleaner synthesis of the target peptide. peptide.com Therefore, while both are cleaved by strong acid, the OcHex group provides an added layer of security against common side reactions during synthesis.

The Role of the Benzyl Ester (OBzl) in Alpha-Carboxyl Protection and its Subsequent Removal

The most common method for removing benzyl esters is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst). organic-chemistry.orgcommonorganicchemistry.comjk-sci.com This method is mild and highly selective, leaving most other protecting groups, including OcHex and Boc, intact. Alternatively, the OBzl group can be cleaved by strong acids such as HBr in acetic acid or HF, often concurrently with the removal of other side-chain protecting groups like OcHex during the final cleavage step. wikipedia.orgresearchgate.net Enzymatic methods have also been developed for the mild and selective removal of benzyl esters. nih.gov

| Deprotection Method | Typical Reagents | Selectivity/Notes |

| Catalytic Hydrogenolysis | H₂/Pd-C | Highly selective; does not cleave OcHex or Boc groups. commonorganicchemistry.com |

| Strong Acidolysis | HF, HBr/AcOH | Less selective; typically used in final cleavage to remove multiple groups simultaneously. wikipedia.org |

| Lewis Acid Catalysis | AlCl₃, SnCl₄ | Can offer selectivity over other functional groups. researchgate.net |

| Oxidative Cleavage | Ozone (O₃) | A less common alternative. organic-chemistry.org |

| Enzymatic Cleavage | Lipases/Esterases | Offers very mild and selective removal. nih.gov |

This table outlines common methods for the removal of the benzyl ester (OBzl) protecting group.

N-Terminal Protection and Deprotection Strategies for Precursor Amino Acids Enabling H-Glu(OcHex)-OBzl.HCl Integration

The compound this compound is supplied as a hydrochloride salt, indicating that its α-amino group is deprotected and ready for peptide bond formation. To incorporate this building block into a peptide chain, it is coupled to a resin or another amino acid that has a temporarily protected N-terminus. The two most dominant N-terminal protecting groups in modern peptide synthesis are Boc and Fmoc. thermofisher.compeptide.com

Boc (tert-Butoxycarbonyl) Strategy : In this approach, the N-terminus of the growing peptide chain is protected with a Boc group, which is removed at the start of each coupling cycle using a moderately strong acid like TFA. wikipedia.orgthermofisher.com The OcHex and OBzl groups on the glutamic acid residue are stable to these conditions, making this compound fully compatible with the Boc strategy.

Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy : The Fmoc group is the cornerstone of the alternative major strategy. It is removed by a mild base, typically a solution of 20% piperidine in DMF. wikipedia.orgthermofisher.com Both the OcHex and OBzl ester linkages are stable to these basic conditions, allowing for the seamless integration of this compound into an Fmoc-based synthesis workflow.

Final Cleavage and Deprotection of Peptides Synthesized Utilizing this compound

The final step in solid-phase peptide synthesis is the cleavage of the completed peptide from the resin support and the simultaneous removal of all remaining side-chain protecting groups. thermofisher.comthermofisher.com For a peptide containing the Glu(OcHex)-OBzl residue, this step must effectively cleave both the cyclohexyl and benzyl esters, as well as any other protecting groups used for other amino acids in the sequence.

This is typically accomplished with a single "cocktail" of strong acid. A common and highly effective reagent for this global deprotection is anhydrous hydrogen fluoride (B91410) (HF), often used with scavengers like anisole (B1667542) to prevent side reactions. peptide.com Other strong acid systems, such as trifluoromethanesulfonic acid (TFMSA), are also employed. peptide.com More recently, methods using dilute HCl in fluoro alcohols like hexafluoroisopropanol (HFIP) have been developed as a TFA-free alternative for cleaving peptides from the resin and removing acid-labile protecting groups. peptide.comnih.govamazonaws.com These strong acid treatments are designed to break the ester bonds of both OcHex and OBzl, liberating the free carboxylic acid groups on the final peptide product.

Anhydrous Hydrogen Fluoride (HF) Cleavage: Mechanisms and Optimized Conditions

The final deprotection step in Boc-based SPPS, which also cleaves the peptide from its solid support, is commonly achieved using anhydrous hydrogen fluoride (HF) researchgate.netspringernature.com. The cleavage of benzyl (Bzl) and cyclohexyl (cHex) ester protecting groups by HF predominantly proceeds through a unimolecular nucleophilic substitution (SN1) mechanism nih.gov. This process involves the protonation of the ester oxygen by the strong acid, followed by the departure of the protonated alcohol as the leaving group, which in turn generates a carbocation. In the case of this compound, this results in the formation of benzyl and cyclohexyl carbocations nih.govwordpress.com.

These carbocations are highly reactive electrophiles. The general mechanism can be summarized as follows:

Protonation of the ester oxygen of the protecting group by HF.

Cleavage of the carbon-oxygen bond, leading to the formation of a carboxylic acid on the peptide and a carbocation (benzyl or cyclohexyl).

The carbocation is then trapped by a scavenger molecule.

The efficiency and fidelity of this cleavage process are highly dependent on the reaction conditions. Optimized conditions are crucial to ensure complete deprotection while minimizing side reactions. Key parameters include temperature, reaction time, and the composition of the cleavage cocktail.

| Parameter | Optimized Condition | Rationale |

| Temperature | 0–5 °C | Standard condition for most peptides. |

| -5 to -10 °C | Lowering the temperature can reduce the rate of side reactions such as aspartimide formation and the alkylation of sensitive residues wordpress.com. | |

| Reaction Time | 30–60 minutes | Sufficient for the cleavage of most common protecting groups. |

| Up to 2 hours | May be necessary for more resistant protecting groups like Arg(Tos) sigmaaldrich.com. | |

| HF Concentration | "High HF" | A high concentration of HF is typically used in the standard SN1 cleavage. |

| "Low-High HF" | An initial "low HF" step (e.g., HF/DMS/p-cresol (B1678582) 25:65:10 v/v) promotes an SN2 mechanism, which generates fewer carbocations. This is followed by a "high HF" step to cleave more resistant groups researchgate.netsigmaaldrich.com. This two-step procedure is particularly useful for complex peptides researchgate.net. |

This table presents a summary of generally optimized conditions for HF cleavage in Boc-SPPS. Specific conditions may vary depending on the peptide sequence and the protecting groups used.

Role of Scavenger Chemistry (e.g., Anisole, p-Cresol) in Preventing Side Reactions During HF Cleavage

A significant drawback of the SN1 mechanism in HF cleavage is the generation of highly reactive carbocations nih.govwordpress.com. These electrophilic species can attack nucleophilic side chains of certain amino acids, such as methionine, cysteine, tryptophan, and tyrosine, leading to undesired modifications of the peptide wordpress.com. To prevent these side reactions, "scavengers" are added to the cleavage mixture nih.govwordpress.com.

Scavengers are nucleophilic compounds that are more reactive towards the carbocations than the amino acid side chains. Anisole and p-cresol are commonly used scavengers in HF cleavage wordpress.com. Their mechanism of action involves the electrophilic aromatic substitution of the scavenger by the carbocations generated from the protecting groups.

For instance, the benzyl carbocation (C₆H₅CH₂⁺) generated from the cleavage of the OBzl group will react with anisole (methoxybenzene) or p-cresol (4-methylphenol) to form a stable, substituted aromatic compound. This reaction effectively "traps" the carbocation, preventing it from alkylating sensitive residues in the peptide chain.

| Scavenger | Structure | Mechanism of Action | Target Side Reactions |

| Anisole | C₆H₅OCH₃ | Reacts with carbocations via electrophilic aromatic substitution to form alkylated anisole derivatives. | Prevents alkylation of tryptophan, tyrosine, and methionine by t-butyl and benzyl cations sigmaaldrich.com. |

| p-Cresol | CH₃C₆H₄OH | Acts as a nucleophile to trap carbocations, particularly effective in preventing acylation of scavengers by glutamyl side chains sigmaaldrich.com. | Minimizes alkylation of nucleophilic amino acid side chains. |

This table outlines the role and mechanism of common scavengers used in HF cleavage.

The choice and concentration of scavengers are critical for a successful cleavage. A typical cleavage cocktail consists of a mixture of HF and one or more scavengers, with the ratio adjusted based on the amino acid composition of the peptide wordpress.com.

Orthogonal Protecting Group Strategies in Complex Polypeptide and Protein Assembly

The synthesis of complex polypeptides and proteins often requires the use of multiple protecting groups that can be removed selectively under different conditions. This concept is known as an orthogonal protecting group strategy nih.gov. An orthogonal set of protecting groups allows for the deprotection of one type of group without affecting others, enabling the synthesis of branched peptides, cyclic peptides, and proteins with post-translational modifications.

The Boc/Bzl protection scheme, for which this compound is designed, is a classic example of a "semi-orthogonal" or "kinetically distinct" strategy researchgate.net. In this approach, the Nα-Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the benzyl and cyclohexyl ester side-chain protecting groups are stable to TFA but are cleaved by the much stronger acid, HF uwec.eduresearchgate.net. This difference in acid lability allows for the stepwise elongation of the peptide chain by selective removal of the Boc group at each cycle, followed by the global deprotection of the side chains at the end of the synthesis.

The use of both benzyl and cyclohexyl esters for the same amino acid, as in this compound, is less common for creating orthogonality between the two carboxyl groups of glutamic acid within the same synthesis strategy, as both are typically removed by HF. However, the cyclohexyl ester is sometimes chosen over the benzyl ester for the side-chain protection of aspartic and glutamic acids to minimize the formation of aspartimide and related side reactions during synthesis and cleavage wordpress.comcreative-peptides.com. The slightly different stabilities of various benzyl- and cyclohexyl-based protecting groups can be exploited in more advanced strategies, but in the standard Boc/Bzl approach, they are generally considered to be cleaved concurrently during the final HF step.

A truly orthogonal strategy would involve protecting groups that are removed under entirely different chemical conditions, for example, acid-labile (Boc), base-labile (Fmoc), and photolabile groups, or groups removed by specific enzymatic or chemical reagents. This allows for precise control over which part of a complex molecule is deprotected at any given stage of the synthesis.

Synthetic Applications of H Glu Ochex Obzl.hcl in Constructing Biologically Relevant Peptides

Elaboration of Peptide Sequences for Human Epidermal Growth Factor (h-EGF) Analogs

Human epidermal growth factor (h-EGF) is a 53-amino acid polypeptide that stimulates cell growth and proliferation. The synthesis of h-EGF and its analogs is of significant interest for therapeutic applications and for studying its biological mechanism. Chemical synthesis provides a route to produce h-EGF and to introduce non-natural amino acids to probe structure-activity relationships.

In the context of synthesizing h-EGF analogs, H-Glu(OcHex)-OBzl.HCl serves as a precursor for incorporating glutamic acid residues into the peptide chain. The choice of the cyclohexyl ester for the side-chain protection of glutamic acid is strategic, particularly within the framework of Boc-based SPPS. The cyclohexyl ester is stable to the repetitive acid treatments (typically with trifluoroacetic acid, TFA) used to remove the temporary Nα-Boc protecting group at each cycle of peptide elongation. This stability prevents premature deprotection of the side chain, which could otherwise lead to unwanted side reactions.

The benzyl (B1604629) ester protecting the α-carboxyl group is also a standard feature in peptide chemistry, often used when the amino acid is to be coupled to a resin or another amino acid. The hydrochloride salt form of the compound enhances its stability and solubility for handling and storage.

The general synthetic scheme for incorporating a glutamic acid residue using this compound (after Nα-Boc protection) in the SPPS of an h-EGF analog would involve the following steps:

Deprotection: Removal of the Nα-Boc group from the growing peptide chain attached to the solid support.

Activation: Activation of the α-carboxyl group of Boc-Glu(OcHex)-OH (derived from this compound).

Coupling: Reaction of the activated glutamic acid derivative with the free N-terminus of the resin-bound peptide.

Washing: Removal of excess reagents and byproducts.

This cycle is repeated until the full-length h-EGF analog is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, including the cyclohexyl ester from the glutamic acid residues, typically using a strong acid like hydrogen fluoride (B91410) (HF).

| Protecting Group | Position | Role in Synthesis | Cleavage Conditions |

| Cyclohexyl (OcHex) | γ-Carboxyl of Glu | Stable to repetitive TFA deprotection of Nα-Boc group. | Strong acid (e.g., HF) |

| Benzyl (OBzl) | α-Carboxyl of Glu | Temporary protection prior to coupling. | Hydrogenolysis or strong acid |

Assembly of Specific Domains from Proteins (e.g., c-Myb Protein)

The c-Myb protein is a transcription factor that plays a crucial role in the regulation of cellular proliferation and differentiation. The synthesis of specific domains of c-Myb is essential for studying its DNA-binding properties and its interactions with other proteins. As with other peptides, the chemical synthesis of c-Myb domains relies on the precise and controlled assembly of amino acids.

The application of this compound in the synthesis of c-Myb protein domains follows the same principles as for h-EGF analogs, primarily within a Boc-SPPS strategy. The c-Myb sequence contains glutamic acid residues that are critical for its structure and function. The use of a robust side-chain protecting group like the cyclohexyl ester is imperative to ensure the integrity of the growing peptide chain and to achieve a high yield of the final product.

Synthesis of Bovine Pancreatic Trypsin Inhibitor (BPTI) Segments and Related Polypeptides

Bovine pancreatic trypsin inhibitor (BPTI) is a small protein (58 amino acids) that has been a model system for studies of protein folding and stability. The total chemical synthesis of BPTI and its analogs has been a landmark achievement in peptide chemistry, demonstrating the power of SPPS.

The synthesis of BPTI has been accomplished using both Fmoc and Boc chemistries. In the context of a Boc-based synthesis, the incorporation of the five glutamic acid residues present in the BPTI sequence would benefit from the use of a derivative like Boc-Glu(OcHex)-OH. The robustness of the cyclohexyl protecting group ensures that the side-chain carboxyl functions of the glutamic acid residues remain protected throughout the lengthy synthesis.

The research on BPTI synthesis has highlighted the importance of minimizing side reactions to obtain a final product that can be correctly folded into its biologically active conformation. The choice of protecting groups is therefore a critical parameter in the synthetic strategy.

| Peptide/Protein | Synthesis Strategy | Role of Glu Protection |

| h-EGF Analogs | Boc-SPPS | Prevention of side-chain reactions during Nα-Boc removal. |

| c-Myb Domains | Boc-SPPS | Ensuring high fidelity synthesis of long peptide chains. |

| BPTI Segments | Boc-SPPS | Critical for achieving high yield and purity for subsequent folding. |

Contributions to the Chemical Synthesis of Diverse Polypeptide and Protein Analogs

The utility of this compound extends beyond the specific examples mentioned above to the broader field of polypeptide and protein synthesis. The principles governing its use are fundamental to the design of synthetic strategies for a wide range of biologically active peptides.

The combination of a moderately acid-labile Nα-protecting group (like Boc) with a more stable side-chain protecting group (like OcHex) is a cornerstone of orthogonal protection schemes in peptide synthesis. This orthogonality allows for the selective removal of protecting groups at different stages of the synthesis, which is essential for the stepwise assembly of the peptide chain.

The development and application of well-defined protected amino acid derivatives, such as this compound, have been instrumental in advancing the field of chemical protein synthesis. These building blocks enable chemists to construct complex molecular architectures with high precision, paving the way for the creation of novel peptide-based therapeutics, research tools, and biomaterials. The strategic use of such compounds allows for the synthesis of proteins with modified backbones or the incorporation of unnatural amino acids, leading to analogs with enhanced stability, altered biological activity, or novel functions.

Mechanistic and Methodological Nuances in Peptide Bond Formation Utilizing H Glu Ochex Obzl.hcl

Optimization of Peptide Coupling Reactions with H-Glu(OcHex)-OBzl.HCl as a Building Block

The efficiency of incorporating this compound into a growing peptide chain is critically dependent on the choice of coupling reagents and additives. These components work in concert to activate the carboxylic acid group and facilitate nucleophilic attack by the amino group of the coupling partner, all while aiming for high yield and minimal side reactions.

Application of Carbodiimide-Based Reagents (e.g., WSC·HCl)

Carbodiimides, such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl or WSC·HCl), are widely employed activating agents in peptide synthesis. The general mechanism involves the reaction of the carbodiimide (B86325) with the carboxylic acid of the N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine of the peptide chain, leading to the formation of the desired peptide bond and the release of a soluble urea (B33335) byproduct.

The use of WSC·HCl is particularly advantageous in solution-phase synthesis due to the water solubility of its urea byproduct, which simplifies purification. In the context of coupling this compound, where the N-terminus is deprotected, the α-carboxylic acid of the incoming N-protected amino acid is activated by WSC·HCl. The bulky cyclohexyl and benzyl (B1604629) protecting groups on the glutamic acid derivative can introduce steric hindrance, potentially slowing the coupling kinetics. Optimization of reaction conditions, such as solvent choice (e.g., dimethylformamide - DMF, dichloromethane (B109758) - DCM) and reaction temperature, is crucial to ensure complete and efficient coupling.

Role of Additives (e.g., HOBt) in Coupling Efficiency and Stereochemical Integrity

To enhance the efficiency of carbodiimide-mediated couplings and to suppress side reactions, particularly racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are frequently incorporated. HOBt plays a dual role in the reaction mechanism. Firstly, it reacts with the O-acylisourea intermediate to form an active ester, the HOBt ester. This active ester is more stable than the O-acylisourea but still highly reactive towards the amine nucleophile. This two-step activation process can lead to higher coupling yields, especially when dealing with sterically hindered amino acids.

Secondly, and crucially, HOBt acts as a racemization suppressant. The activation of the carboxylic acid of an N-protected amino acid can lead to the formation of a 5(4H)-oxazolone intermediate, which is prone to tautomerization and subsequent loss of stereochemical integrity. By rapidly converting the O-acylisourea to the HOBt active ester, the lifetime of the highly reactive and racemization-prone intermediate is minimized. This is particularly important when coupling peptide fragments or sterically hindered amino acids where coupling rates may be slower. The combination of WSC·HCl and HOBt is a well-established and effective method for promoting efficient and stereochemically pure peptide bond formation when incorporating building blocks like this compound.

| Reagent/Additive | Function | Impact on Coupling with this compound |

| WSC·HCl | Carboxylic acid activation | Forms a reactive O-acylisourea intermediate, facilitating peptide bond formation. The bulky protecting groups on the glutamic acid derivative may necessitate optimized reaction conditions for efficient coupling. |

| HOBt | Coupling additive | Reacts with the O-acylisourea to form a more stable, yet reactive, HOBt active ester, improving coupling efficiency and significantly suppressing racemization by minimizing the formation of the 5(4H)-oxazolone intermediate. |

Minimization of Undesired Side Reactions during Coupling and Deprotection Procedures

Several side reactions can occur during peptide synthesis involving glutamic acid derivatives. One of the most common is the formation of a pyroglutamate (B8496135) residue. This intramolecular cyclization can occur at the N-terminus of a peptide chain if glutamic acid is the N-terminal residue. The side-chain carboxyl group attacks the α-amino group, leading to the formation of a five-membered lactam ring and termination of the peptide chain elongation.

The use of a bulky side-chain protecting group, such as the cyclohexyl ester (OcHex) in this compound, is a key strategy to minimize this undesired cyclization. The steric hindrance provided by the cyclohexyl group disfavors the intramolecular reaction, thereby preserving the linear peptide chain. In Boc-based solid-phase peptide synthesis, cyclohexyl esters have been shown to be effective in preventing this side reaction. nih.gov

During the final deprotection step, typically involving strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) in Boc-based strategies, the protecting groups are removed. While the cyclohexyl ester is generally stable to the repetitive mild acid treatments used for Boc group removal, it is cleaved under the final strong acid conditions. Careful control of the cleavage cocktail and scavengers is necessary to prevent side reactions that can be initiated by the carbocations generated during deprotection.

Considerations for Racemization Control in Peptide Synthesis Pathways Involving Glutamic Acid Derivatives

Maintaining the stereochemical integrity of each amino acid residue is paramount in peptide synthesis. Racemization, the loss of chirality at the α-carbon, can occur during the activation and coupling steps. As mentioned previously, the formation of a 5(4H)-oxazolone intermediate is a primary pathway for racemization. The rate of racemization is influenced by several factors, including the nature of the activating agent, the solvent, the temperature, and the presence of additives.

For glutamic acid derivatives like this compound, the risk of racemization must be carefully managed. The use of coupling reagent combinations that minimize the lifetime of highly reactive intermediates is crucial. The WSC·HCl/HOBt system is a well-regarded choice for suppressing racemization. bachem.com The HOBt rapidly traps the initial O-acylisourea intermediate, forming the less racemization-prone HOBt active ester.

The selection of the N-terminal protecting group on the incoming amino acid also plays a significant role. Urethane-based protecting groups, such as Boc and Fmoc, are known to reduce the propensity for oxazolone (B7731731) formation compared to acyl-type protecting groups. Therefore, coupling an N-Boc protected amino acid to this compound using WSC·HCl and HOBt represents a robust strategy for minimizing racemization.

| Factor | Influence on Racemization | Mitigation Strategy |

| Activating Agent | Highly reactive intermediates increase racemization risk. | Use of carbodiimides in conjunction with additives. |

| Additives | Intercept reactive intermediates to form more stable active esters. | Addition of HOBt or other benzotriazole (B28993) derivatives. |

| N-Protecting Group | Urethane-type protecting groups (Boc, Fmoc) suppress oxazolone formation. | Employ Boc- or Fmoc-protected amino acids for coupling. |

| Reaction Conditions | Higher temperatures and prolonged reaction times can increase racemization. | Perform couplings at controlled temperatures (e.g., 0 °C to room temperature) and monitor reaction completion to avoid unnecessarily long reaction times. |

Advanced Research Directions and Emerging Paradigms for Glutamic Acid Derivatives in Synthesis

Potential Integration in Enzymatic Peptide Synthesis Strategies

Enzymatic peptide synthesis (EPS) is an increasingly important methodology that leverages the high specificity of enzymes to form peptide bonds under mild, aqueous conditions, minimizing side reactions and the need for extensive protecting group manipulations common in purely chemical synthesis.

The integration of derivatives like H-Glu(OcHex)-OBzl.HCl into EPS workflows presents an intriguing possibility. While direct precedents for the enzymatic coupling of OcHex-protected amino acids are not extensively documented, the strategy's feasibility can be inferred from established principles of enzyme-substrate specificity. Proteases such as papain or thermolysin, often used in EPS, exhibit substrate preferences that can be exploited. The bulky nature of the O-cyclohexyl group could serve as a key recognition element or, conversely, a steric shield.

Research in this area could focus on:

Screening Enzyme Libraries: Identifying enzymes that can efficiently recognize and process the α-benzyl ester for coupling while leaving the γ-cyclohexyl ester intact. The steric hindrance provided by the OcHex group might prevent non-specific enzymatic cleavage at the side chain, a common challenge in EPS.

Stereospecific Deprotection: Exploring the use of specific esterases for the selective removal of one of the ester groups. A model for such an approach exists in the use of trypsin to remove N-terminal protecting groups with high stereospecificity, cleaving arginyl bonds far more rapidly in L-amino acid sequences than in their D-amino acid diastereomers nih.gov. This suggests the potential for finding enzymes that can differentiate between the α-benzyl and γ-cyclohexyl esters based on their chemical environment and steric profile.

The primary advantage would be the ability to perform selective, enzyme-mediated transformations under environmentally benign conditions, reducing the reliance on harsh chemical reagents.

Development of Novel Protecting Group Combinations and Selective Deprotection Methodologies

The true synthetic power of this compound lies in the orthogonality of its protecting groups relative to other widely used protective chemistries. Orthogonal protection schemes allow for the sequential and selective removal of different protecting groups on a single molecule without affecting others, enabling the synthesis of highly complex and modified peptides, such as cyclic or branched structures nih.gov.

The benzyl (B1604629) (Bzl) ester is typically removed via catalytic hydrogenolysis, while the cyclohexyl (OcHex) ester is stable to these conditions but can be cleaved under strong acidic or specific basic conditions. This inherent orthogonality can be combined with other standard protecting groups used in solid-phase peptide synthesis (SPPS), such as the Fmoc and Boc groups for N-terminal protection.

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Orthogonal to OcHex/OBzl? |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% piperidine (B6355638) in DMF) nih.govlibretexts.org | Yes |

| tert-Butyloxycarbonyl | Boc | Acid (e.g., Trifluoroacetic acid, TFA) nih.govlibretexts.org | Partial (TFA may affect OcHex) |

| Benzyl Ester | OBzl | Catalytic Hydrogenolysis (H₂, Pd/C) libretexts.org | N/A (Present on compound) |

| Cyclohexyl Ester | OcHex | Strong Acid (e.g., HF) or specific basic hydrolysis | N/A (Present on compound) |

| Allyloxycarbonyl | Alloc | Palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger nih.govnih.gov | Yes |

| Allyl Ester | OAllyl | Palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger nih.govnih.gov | Yes |

This table provides an overview of common protecting groups and their compatibility with the groups on this compound.

Future research is focused on refining these combinations. For example, the development of microwave-assisted methods for the cleavage of allyl-based protecting groups (Alloc and OAllyl) has been shown to dramatically reduce reaction times and reagent usage nih.gov. Integrating this compound into such protocols could allow for the rapid on-resin synthesis of a peptide backbone using Fmoc chemistry, followed by selective palladium-mediated deprotection of another residue for side-chain modification, and finally, differential cleavage of the OBzl and OcHex groups for further functionalization or cyclization.

Future Scope in Chemical Peptide and Protein Engineering for Diverse Biological Applications

Chemical peptide and protein engineering aims to create synthetic proteins and peptides with novel functions or enhanced properties, such as increased stability, specific binding affinities, or therapeutic efficacy nih.gov. The incorporation of non-proteinogenic amino acids and derivatives like this compound is a cornerstone of this field nih.gov.

The future scope for this compound includes:

Enhanced Proteolytic Stability: The bulky cyclohexyl group on the glutamic acid side chain can act as a steric shield, potentially hindering the approach of proteolytic enzymes. Incorporating this modified residue into a peptide therapeutic could significantly increase its in-vivo half-life.

Probing Protein-Protein Interactions: The cyclohexyl group provides a well-defined, non-polar surface. Peptides containing Glu(OcHex) can be synthesized to probe or disrupt protein-protein interactions where hydrophobic contacts are critical. This allows for the precise mapping of binding interfaces and the design of targeted inhibitors.

Development of Advanced Biomaterials: Glutamic acid can be incorporated into biodegradable polymers like poly(glycerol sebacate) to modify their properties mdpi.com. Using a protected derivative like this compound allows for controlled, stepwise polymerization and functionalization, leading to the creation of advanced hydrogels or tissue engineering scaffolds with tailored degradation rates and mechanical properties.

Integration with Automated Synthesis Platforms: Modern peptide synthesis is increasingly moving towards automated, flow-based systems chimia.chresearchgate.net. As a stable, well-defined building block, this compound is ideally suited for use in these high-throughput platforms, enabling the rapid generation of complex peptide libraries for drug discovery and materials science.

By providing a unique combination of protecting groups and a non-natural side chain, this compound serves as a powerful tool for pushing the boundaries of chemical synthesis and protein engineering.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.